molecular formula C15H16N2O2 B1427677 N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide CAS No. 1375069-32-1

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B1427677
CAS No.: 1375069-32-1
M. Wt: 256.3 g/mol
InChI Key: BWVGIOJVFVAUEP-UHFFFAOYSA-N
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Description

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide: is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of an ethyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with a 6-methoxypyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoic acid with ethylamine under acidic conditions to form N-ethylbenzamide.

    Substitution with Pyridinyl Group: The next step involves the introduction of the 6-methoxypyridin-3-yl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core is reacted with 6-methoxypyridine-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amide group to form the corresponding amine.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands and bases.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide can be compared with other similar compounds such as:

    N-Methyl-3-(6-methoxypyridin-3-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-3-(6-hydroxypyridin-3-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-Ethyl-3-(6-chloropyridin-3-yl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-ethyl-3-(6-methoxypyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-16-15(18)12-6-4-5-11(9-12)13-7-8-14(19-2)17-10-13/h4-10H,3H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVGIOJVFVAUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743011
Record name N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-32-1
Record name Benzamide, N-ethyl-3-(6-methoxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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